REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[N:13]([O-])=O.[Na+].[Sn](Cl)[Cl:18]>Cl>[ClH:18].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([NH:7][NH2:13])[CH:8]=[CH:9][CH:10]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.68 mL
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.954 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −5° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added quickly to the above-mentioned reaction mixture at −5° C
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 0.1M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(OC=1C=C(C=CC1)NN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |